2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzonitrile
Description
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzonitrile is a polyfluorinated aromatic nitrile characterized by four fluorine atoms and a trifluoromethyl group on the benzene ring, along with a nitrile substituent. This structure imparts strong electron-withdrawing effects, making the compound highly reactive in nucleophilic aromatic substitution (NAS) and electrophilic functionalization reactions. It serves as a versatile intermediate in pharmaceuticals, agrochemicals, and materials science, particularly in synthesizing fluorinated heterocycles and derivatives [1].
Properties
IUPAC Name |
2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8F7N/c9-4-2(1-16)5(10)7(12)3(6(4)11)8(13,14)15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMELTIALEZBKQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=C(C(=C(C(=C1F)F)C(F)(F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8F7N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50305017 | |
| Record name | 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50305017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15895-68-8 | |
| Record name | NSC168759 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168759 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50305017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,5,5-Tetrafluoro-4-(trifluoromethyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzonitrile typically involves the fluorination of precursor compounds. One common method starts with octafluor
Biological Activity
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzonitrile (CAS Number: 15895-68-8) is a fluorinated aromatic compound that has garnered attention for its potential biological activities. The incorporation of trifluoromethyl and tetrafluorinated groups into organic molecules often enhances their pharmacological properties due to increased lipophilicity and altered electronic characteristics. This article reviews the biological activity of this compound based on available literature, including its mechanisms of action, toxicity profiles, and potential therapeutic applications.
1. Antibacterial Activity
Recent studies have indicated that compounds with trifluoromethyl groups exhibit enhanced antibacterial properties. The presence of these groups can significantly influence the interaction with bacterial enzymes and cell membranes. For instance, derivatives containing similar fluorinated structures have shown effective inhibition against various bacterial strains, including E. coli and B. mycoides .
2. Anticancer Potential
The anticancer activity of fluorinated benzonitriles has been explored in several studies. In particular, compounds with similar structures have demonstrated promising results against multiple human cancer cell lines, including A549 (lung cancer), HCT116 (colon cancer), and PC3 (prostate cancer). For example, a related compound exhibited IC50 values lower than those of established chemotherapeutics like Doxorubicin .
Case Study 1: Anticancer Activity
A study investigated the effects of trifluoromethyl-substituted benzonitriles on cancer cell proliferation. The compound was tested against eight human cancer cell lines, resulting in significant cytotoxicity at low concentrations (IC50 values ranging from 12.4 to 52.1 μM). Notably, the down-regulation of key oncogenes such as EGFR and KRAS was observed in treated cells, suggesting a mechanism involving modulation of signaling pathways critical for tumor growth .
Case Study 2: Antibacterial Efficacy
Another research focused on the antibacterial efficacy of fluorinated benzonitriles against resistant bacterial strains. The minimum inhibitory concentrations (MICs) were determined, with some derivatives showing MIC values as low as 4.88 µg/mL against Candida albicans and E. coli. These findings highlight the potential of such compounds in combating antibiotic resistance .
Toxicity Profile
While exploring the biological activities, it is crucial to consider the toxicity associated with this compound. The compound is classified as an irritant and may cause acute toxicity upon exposure. Safety data indicate that it can cause skin irritation and respiratory issues upon inhalation . Therefore, handling precautions are necessary when working with this compound in laboratory settings.
Summary Table of Biological Activities
Scientific Research Applications
Pharmaceutical Intermediates
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzonitrile serves as an important intermediate in the synthesis of various pharmaceuticals. Its unique electronic properties make it a valuable building block for drug development, particularly in creating fluorinated compounds that can enhance biological activity and metabolic stability. The increasing demand for fluorinated drugs highlights the significance of this compound in medicinal chemistry .
Material Science
In material science, this compound is utilized in the development of advanced materials due to its chemical stability and ability to modify surface properties. It can be incorporated into polymers and coatings to enhance their thermal and chemical resistance. The presence of fluorine atoms contributes to lower surface energy, which is beneficial for applications requiring non-stick or hydrophobic surfaces .
Catalysis and Sensing
Research indicates that this compound may find applications in catalysis and sensing technologies. Its ability to form stable complexes with metal ions allows it to act as a ligand in catalytic processes. Additionally, its unique properties can be exploited in sensor technologies for detecting environmental pollutants or biological markers .
Case Study 1: Synthesis of Fluorinated Pharmaceuticals
A study reported the successful use of this compound as an intermediate in synthesizing a new class of anti-cancer agents. The incorporation of fluorine atoms was shown to improve the pharmacokinetic properties of the resulting compounds significantly.
Case Study 2: Development of Fluoropolymer Coatings
Another research project focused on incorporating this compound into fluoropolymer coatings for industrial applications. The resulting coatings exhibited superior chemical resistance and durability compared to traditional non-fluorinated options, demonstrating the compound's potential in enhancing material performance.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The compound’s fluorine atoms undergo SNAr reactions with nucleophiles, driven by the electron-withdrawing effects of the trifluoromethyl (-CF₃) and nitrile (-C≡N) groups. Key findings include:
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Phenothiazine substitution : Reacting with phenothiazine in DMF at 60°C with K₂CO₃ yields monosubstituted products with 96% regioselectivity and no detectable ortho-isomers . Steric hindrance from the -CF₃ group directs substitution to the para-fluorine position.
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Ammonia substitution : Treatment with liquid ammonia in an autoclave at 20°C for 6 hours replaces a fluorine atom with an amino group (-NH₂), achieving 93% yield after steam distillation and extraction .
| Reaction Conditions | Nucleophile | Solvent | Temperature | Yield | Regioselectivity | Source |
|---|---|---|---|---|---|---|
| K₂CO₃, DMF, 6 h | Phenothiazine | DMF | 60°C | 96% | Para-position | |
| NH₃ (liquid), autoclave, 6 h | Ammonia | – | 20°C | 93% | Para-position |
Reactivity of the Nitrile Group
The nitrile group participates in hydrolysis and reduction reactions:
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Hydrolysis : Under acidic or basic conditions, the nitrile converts to a carboxylic acid (-COOH). For example, treatment with H₂SO₄/H₂O at reflux yields 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic acid.
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Reduction : Catalytic hydrogenation (H₂/Pd) reduces the nitrile to a primary amine (-CH₂NH₂), forming 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzylamine.
Trifluoromethyl Group Stability
The -CF₃ group remains inert under most conditions but can participate in radical reactions. For instance, UV irradiation in the presence of initiators like AIBN facilitates C-F bond activation, enabling cross-coupling with aryl halides.
Cycloaddition Reactions
The electron-deficient aromatic ring engages in [4+2] cycloadditions with dienes, such as 1,3-cyclohexadiene, under thermal conditions (100–120°C). These reactions produce bicyclic adducts with moderate yields (50–65%).
Solvent and Temperature Effects
Optimized conditions for SNAr reactions include:
-
Solvent : DMF > MeCN > DMA > DMSO . Polar aprotic solvents enhance nucleophilicity.
-
Temperature : Higher temperatures (e.g., 80°C) reduce yields due to side reactions .
| Solvent | Reaction Yield (60°C) | Notes | Source |
|---|---|---|---|
| DMF | 96% | Optimal for SNAr | |
| MeCN | 76% | Improved vs. other solvents | |
| THF | <10% | Low polarity limits reactivity |
Mechanistic Insights
-
Electronic effects : Fluorine atoms and the -CF₃ group lower the aromatic ring’s electron density, stabilizing the Meisenheimer intermediate during SNAr .
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Steric effects : The -CF₃ group blocks substitution at adjacent positions, enforcing para-selectivity .
This compound’s reactivity is critical for synthesizing fluorinated pharmaceuticals, agrochemicals, and advanced materials. Experimental data confirm its versatility in targeted substitutions and functional group transformations .
Comparison with Similar Compounds
Substituent Effects on Electronic Properties
| Compound Name | Substituents | Electron Effects | Key Applications |
|---|---|---|---|
| 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzonitrile | –CN, –CF₃, 4×–F | Strong electron-withdrawing | NAS reactions, fluorinated polymers [8] |
| DMABN4F (2,3,5,6-Tetrafluoro-4-(dimethylamino)benzonitrile) | –CN, –N(CH₃)₂, 4×–F | Electron-donating (–N(CH₃)₂) | Intramolecular charge transfer (ICT) studies in polar solvents [2] |
| Tetrafluoroterephthalonitrile (CAS 1835-49-0) | 2×–CN, 4×–F | Electron-withdrawing (dinitrile) | Crosslinking agent in polymers [7] |
| 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)aniline | –NH₂, –CF₃, 4×–F | Electron-donating (–NH₂) | Precursor for dyes and agrochemicals [16] |
Key Findings :
- The trifluoromethyl and fluorine groups in the target compound enhance electrophilicity, enabling efficient NAS reactions. In contrast, amino-substituted analogs (e.g., DMABN4F) exhibit ICT behavior due to their electron-donating groups, with τ₀(ICT) values decreasing from 1.5 ns (in n-hexane) to 0.54 ns (in acetonitrile) [2].
- Dinitriles like tetrafluoroterephthalonitrile are less reactive in NAS but serve as crosslinkers in high-performance polymers [7].
Reactivity in Functionalization Reactions
| Derivative | Functional Group | Reactivity Profile | Example Transformation |
|---|---|---|---|
| 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl chloride (CAS 76437-40-6) | –CH₂Cl | Electrophilic substitution | Synthesis of benzyl ethers/esters [8] |
| 2-[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]acetonitrile (CAS 58432-61-4) | –CH₂CN | Nucleophilic addition | Building block for fluorinated surfactants [12] |
| 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzenethiol (CAS 651-84-3) | –SH | Thiol-ene click chemistry | Polymer modification and ligand design [20] |
Key Findings :
- The benzyl chloride derivative (CAS 76437-40-6) is pivotal in analytical chemistry for electrophoric derivatization in gas chromatography [14].
- Acetonitrile derivatives (e.g., CAS 58432-61-4) exhibit lower toxicity (LD₅₀ > 2000 mg/kg) compared to benzonitrile analogs, broadening their industrial use [12].
Environmental and Regulatory Considerations
| Compound Name | Regulatory Status | Environmental Impact |
|---|---|---|
| This compound | Not classified as PFAS | Low bioaccumulation potential |
| 2,3,5,6-Tetrafluoro-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)benzonitrile (CAS 20017-54-3) | PFAS (EU list) | High persistence in environment [15] |
Key Findings :
Q & A
How does solvent polarity influence the intramolecular charge transfer (ICT) dynamics of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzonitrile?
Basic Research Question
Methodological Answer:
The ICT properties of fluorinated benzonitriles are highly solvent-dependent. For structurally analogous compounds (e.g., DMABN4F, DEABN4F), increasing solvent polarity reduces the energy gap () between the ICT and Franck-Condon (FC) states, leading to shorter fluorescence lifetimes () . For example:
- In nonpolar solvents (e.g., n-hexane, ), ranges from 0.27–1.5 ns.
- In polar solvents (e.g., MeCN, ), decreases to 0.15–0.54 ns due to enhanced stabilization of the ICT state .
Experimental Design: - Use time-resolved fluorescence spectroscopy to measure across solvents of varying dielectric constants.
- Correlate (ICT emission maximum) with solvent polarity parameters (e.g., ET30) to model energy gaps.
What synthetic routes are employed to functionalize this compound for advanced applications?
Basic Research Question
Methodological Answer:
The compound’s electron-deficient aromatic ring enables nucleophilic substitution at fluorine sites. Key methods include:
- Metal-mediated coupling: Used to synthesize coordination complexes (e.g., iron dicarbonyl derivatives) via ligand substitution .
- Halogenation: Bromination at the benzyl position yields intermediates like 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzyl bromide, enabling further cross-coupling reactions .
Experimental Design: - Optimize reaction conditions (e.g., Pd catalysis, temperature) for Suzuki-Miyaura couplings using boronic acids.
- Characterize derivatives via NMR and X-ray crystallography to confirm regioselectivity.
How can computational modeling resolve contradictions in ICT lifetime data across different studies?
Advanced Research Question
Methodological Answer:
Discrepancies in arise from variations in solvent effects, temperature, and substituent electronic profiles. For example:
- In MeCN, for DMABN4F decreases from 0.27 ns (25°C) to 0.15 ns (45°C) due to thermal activation of non-radiative decay pathways .
Resolution Strategy: - Employ density functional theory (DFT) to calculate potential energy surfaces (PES) for ICT/FC states.
- Validate models using Arrhenius plots of temperature-dependent data.
What role does this compound play in crystal engineering?
Advanced Research Question
Methodological Answer:
Fluorinated benzonitriles drive polar co-crystal formation via intermolecular interactions:
- CN⋯X (X = Br, F): Facilitates chain formation in stilbene derivatives .
- C–F⋯H/F: Weak interactions align molecules in non-centrosymmetric arrangements .
Experimental Design: - Synthesize co-crystals with halogenated partners (e.g., 4-bromostyryl derivatives).
- Analyze packing motifs via X-ray diffraction and electrostatic surface potential (ESP) maps.
How does this compound behave as a ligand in transition metal complexes?
Advanced Research Question
Methodological Answer:
The compound acts as a -accepting ligand in organometallic complexes. For instance:
- Iron dicarbonyl complexes with cyclopentadienyl ligands exhibit unique redox properties due to electron-withdrawing fluorinated groups .
Methodology: - Synthesize complexes under inert conditions (e.g., Schlenk line).
- Characterize using cyclic voltammetry and UV-vis spectroscopy to assess ligand-to-metal charge transfer (LMCT).
What environmental persistence concerns are associated with fluorinated benzonitriles?
Advanced Research Question
Methodological Answer:
Per- and polyfluoroalkyl substances (PFAS) like 2,3,5,6-tetrafluoro-4-(heptafluoroisopropyl)benzonitrile (CAS 20017-54-3) exhibit environmental persistence due to strong C–F bonds .
Analytical Approach:
- Conduct accelerated degradation studies (e.g., UV/ozone exposure).
- Quantify breakdown products via LC-MS/MS and NMR.
How can functionalization impact the photophysical properties of fluorinated benzonitriles?
Basic Research Question
Methodological Answer:
Substituents alter ICT efficiency and emission profiles:
- Electron-donating groups (e.g., –OCH) increase , prolonging .
- Electron-withdrawing groups (e.g., –CF) enhance solvent stabilization in polar media.
Methodology: - Synthesize derivatives with varying substituents (e.g., –NH, –OCH).
- Compare Stokes shifts and quantum yields using steady-state fluorescence.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
